Axitinib - 319460-85-0

Axitinib

Catalog Number: EVT-287440
CAS Number: 319460-85-0
Molecular Formula: C22H18N4OS
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Axitinib (N-Methyl-2-[3-[(E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide) is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. [, , , , , , , , ]. It exhibits antitumor activity in various human solid tumors, including advanced renal cell carcinoma (RCC) [, , , , , , , , ].

Future Directions
  • Personalized medicine: Further investigation into the impact of genetic polymorphisms on Axitinib pharmacokinetics is warranted to optimize its use in personalized medicine []. This includes exploring the role of polymorphisms in genes encoding drug-metabolizing enzymes and transporters involved in Axitinib disposition.
  • New therapeutic applications: Given its multi-targeted nature, investigating the potential use of Axitinib in other diseases characterized by angiogenesis and/or inflammation could be promising. This includes exploring its therapeutic benefits in cardiovascular diseases [].
Source and Classification

Axitinib is classified as an antineoplastic agent, specifically targeting receptor tyrosine kinases. It is derived from a series of chemical modifications aimed at enhancing its efficacy and selectivity against VEGFRs. The compound has been extensively studied for its pharmacological properties and therapeutic applications in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Axitinib involves several key steps utilizing palladium-catalyzed coupling reactions. The primary synthetic route includes:

  1. Heck Coupling Reaction: This step involves the reaction of an intermediate with 2-vinyl pyridine.
  2. Reduction and Conversion: The nitro group on the intermediate is reduced and converted to an iodo group.
  3. Final Coupling: The compound is completed by docking 2-sulfhydryl-N-methyl benzamide at the 6-position, followed by deprotection of the indazole nitrogen.
Molecular Structure Analysis

Structure and Data

Axitinib has a complex molecular structure characterized by its indazole core, which contributes to its biological activity. The molecular formula for Axitinib is C19_{19}H18_{18}N4_{4}O2_{2}, with a molecular weight of approximately 346.37 g/mol.

The specific structural features include:

  • An indazole ring system
  • A pyridine moiety
  • A sulfonamide group

These components play a crucial role in its binding affinity to VEGFRs, enhancing its selectivity and potency .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of Axitinib include:

  1. Palladium-Catalyzed Coupling Reactions: These reactions are essential for forming carbon-carbon bonds, particularly in the Heck reaction.
  2. Reduction Reactions: The conversion of nitro groups to amines or iodides is critical for further functionalization.
  3. Deprotection Steps: These are necessary to reveal active sites on the molecule that facilitate binding to target receptors.

Each step has been optimized to ensure high purity and yield, with extensive studies conducted on potential impurities formed during synthesis .

Mechanism of Action

Process and Data

Axitinib exerts its therapeutic effects primarily through the inhibition of VEGFR-1, VEGFR-2, and PDGFR-β (platelet-derived growth factor receptor beta). The mechanism involves:

  1. Competitive Inhibition: Axitinib competes with ATP for binding at the kinase domain of VEGFRs, effectively blocking downstream signaling pathways that promote angiogenesis.
  2. Selectivity: It shows higher potency against unphosphorylated forms of VEGFRs due to its ability to stabilize the “DFG-out” conformation, which is more prevalent in these forms.

Clinical studies have demonstrated that Axitinib significantly reduces tumor vascularization, thereby inhibiting tumor growth .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Axitinib exhibits several notable physical and chemical properties:

  • Solubility: It is sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide.
  • Stability: The compound is stable under standard conditions but can undergo polymorphic transitions depending on environmental factors.
  • Crystalline Forms: Various crystalline forms have been identified, including solvates that can affect bioavailability.

Thermal analysis indicates that Axitinib undergoes endothermic processes related to solvent removal and melting points .

Applications

Scientific Uses

Research continues into its potential applications against other tumor types where angiogenesis plays a critical role, including breast cancer and colorectal cancer. Additionally, ongoing studies explore the development of Axitinib derivatives aimed at improving solubility and selectivity .

Synthesis and Structural Optimization of Axitinib

Rational Design Strategies for Second-Generation Tyrosine Kinase Inhibitors

Axitinib (AG-013736) exemplifies structure-based rational drug design targeting the "deep pocket" conformation of vascular endothelial growth factor receptors (VEGFRs). Unlike first-generation multi-targeted tyrosine kinase inhibitors (TKIs) like sorafenib or sunitinib, axitinib was engineered for subnanomolar potency against VEGFR-1, -2, and -3 while minimizing off-target effects. This optimization centered on strategic molecular interactions:

  • Binding Affinity Enhancement: Axitinib's indazole scaffold forms hydrogen bonds with Cys917 and Glu885 in the VEGFR-2 ATP-binding pocket, while its vinyl linker allows optimal positioning for van der Waals interactions [2] [9].
  • Selectivity Optimization: By avoiding bulkier substituents that inhibit kinases like FGFR-1 or RET, axitinib achieves >10-fold selectivity for VEGFRs over unrelated RTKs (IC₅₀ for VEGFR-2 = 0.1–0.3 nM vs. >100 nM for most non-VEGFR kinases) [2] [10].
  • Conformational Flexibility: The styryl-vinyl linkage enables axitinib to adapt to the DFG-out (inactive) conformation of VEGFRs, a key improvement over rigid first-generation inhibitors [9].

Table 1: Inhibitory Concentrations (IC₅₀) of Axitinib vs. Key Kinases

Kinase TargetIC₅₀ (nM)Selectivity vs. Off-Targets
VEGFR-10.1>1,000-fold
VEGFR-20.2>500-fold
VEGFR-30.1–0.3>300-fold
PDGFR-β1.6~8-fold
c-Kit1.7~9-fold

Data derived from in vitro kinase assays [2] [9].

Synthetic Methodologies for Axitinib Derivatives and Analogues

The synthesis of axitinib employs convergent strategies focused on coupling heterocyclic cores. Two primary routes dominate industrial and research-scale production:

Route 1: Indazole-Based Sequential Functionalization

  • Halogenation: 6-Nitro-1H-indazole undergoes regioselective iodination at C6 using I₂/KOH, yielding 6-iodo-1H-indazole [1].
  • Thiolation: Suzuki-Miyaura coupling with benzenethiol derivatives introduces the benzamide-thioether moiety (e.g., using Pd(OAc)₂/XPhos).
  • Protection & Vinylation: N1-protection with dihydropyran, followed by Heck coupling with 2-vinylpyridine (Pd(OAc)₂, P(o-tol)₃, K₂CO₃) [1] [6].
  • Deprotection: Acid-catalyzed removal of tetrahydropyran (THP) yields axitinib (overall yield: ~45%) [6].

Route 2: Vinylpyridine-Indazole Coupling

  • Direct Migita coupling of 6-mercaptoindazole with 2-(2-chlorovinyl)pyridine under CuI/L-proline catalysis (yield: >85%), bypassing protection/deprotection steps [6].

Table 2: Comparison of Key Synthetic Approaches

MethodKey StepYieldLimitations
Halogenation-HeckIodination/Heck coupling45%Requires N-protection
Migita CouplingCu-catalyzed C-S bond85%Limited solvent compatibility
Diazotization-CouplingAzo-derivatization (TM series)60–70%Low VEGFR-2 potency

Derivative Synthesis Innovations:

  • Azo-Linked Analogs: Replacement of the vinyl bridge with N=N groups via diazotization of 6-aminoindazole, followed by coupling with substituted anilines/pyrroles (e.g., TM10 derivative with IC₅₀ = 44 nM for VEGFR-2) [3].
  • Pyrrole-Substituted Variants: Pyridine ring replacement with N-methylpyrrole improved cytotoxicity (TM6/7/9/11 show IC₅₀ = 2–5 µM in HUVEC proliferation assays) [3].

Structure-Activity Relationship (SAR) Studies of VEGFR-Selective Inhibitors

Systematic SAR analyses reveal axitinib's pharmacophore tolerances and critical binding elements:

  • Indazole Core:
  • N1-position: Methylation abolishes H-bonding with Cys917, reducing potency (e.g., ΔIC₅₀ >100-fold) [3].
  • C6-thioether: Benzamide substitution is essential; replacement with alkyl thioethers decreases VEGFR-2 affinity by ~20-fold [1] [6].

  • Vinyl Linker:

  • Trans-isomer shows 5-fold greater activity than cis due to optimal pyridine positioning.
  • Replacement with azo groups (N=N) in TM derivatives reduces VEGFR-2 inhibition (TM10 IC₅₀ = 44 nM vs. axitinib’s 7.3 nM) but enhances cytotoxicity in some cell lines [3].

  • Pyridine "Cap":

  • Substitution with 3,5-dimethoxyaniline (TM2) causes steric clash, flipping the indazole ring and disrupting H-bonds (IC₅₀ = 3,000 nM) [3].
  • Pyrrole replacements (e.g., TM7) form additional H-bonds with Lys920/Cys919 backbones, compensating for potency loss [3].

Figure: Key Hydrogen Bonds in Axitinib-VEGFR-2 Complex (PDB: 4AGC)

Indazole-NH···Cys917 (2.1 Å)  Vinylpyridine-N···Glu885 (1.9 Å)  Benzamide-C=O···Backbone NH (2.3 Å)  

Molecular Docking Insights: Derivatives like TM10 retain core H-bonds while adding a pyrrole-NH···Lys920 interaction, explaining retained activity despite linker modification [3].

Comparative Analysis of Axitinib vs. First-Generation TKIs in Molecular Design

Axitinib’s design overcomes critical limitations of earlier VEGFR inhibitors:

  • Potency & Selectivity:
  • Axitinib inhibits VEGFR-2 at 0.2 nM vs. sorafenib (IC₅₀ = 90 nM) or sunitinib (IC₅₀ = 10 nM), enabling lower therapeutic dosing [2] [9].
  • Reduced PDGFR/c-Kit activity minimizes off-target effects like myelosuppression (clinically correlated with fewer hematologic AEs) [2] [10].

  • Binding Kinetics:

  • Slow dissociation rate (t₁/₂ >60 min) from VEGFR-2 vs. sorafenib (t₁/₂ <10 min) prolongs target suppression [9].

  • Clinical Correlates:

  • In mRCC, axitinib’s molecular precision translates to median PFS of 15.7 months in cytokine-refractory patients vs. 5.5 months for sorafenib [2] [7].
  • First-generation TKIs (gefitinib/erlotinib) show no DFS benefit in adjuvant NSCLC settings (HR = 0.92, P=0.22), underscoring axitinib’s design superiority for angiogenic pathways [5].

Table 3: Molecular and Clinical Comparison of TKIs

ParameterAxitinibSorafenibSunitinib
VEGFR-2 IC₅₀ (nM)0.29010
Key Off-TargetsMinimalRAF, PDGFRPDGFR, c-Kit
Selectivity Index*>50058
Median PFS (mRCC)15.7 months4.7 months11.4 months
Selectivity Index = VEGFR-2 IC₅₀ / Lowest Off-Target IC₅₀ [2] [9] [10].

Properties

CAS Number

319460-85-0

Product Name

Axitinib

IUPAC Name

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+

InChI Key

RITAVMQDGBJQJZ-FMIVXFBMSA-N

SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4

Solubility

In aqueous media with a pH between 1.1 to 7.8, axitinib has a solubility of over 0.2 μg/mL.

Synonyms

AG013736; AG 013736; AG-013736; Axitinib; Brand name: Inlyta.

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4

Isomeric SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4

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